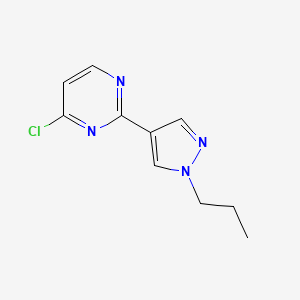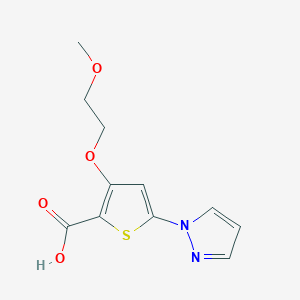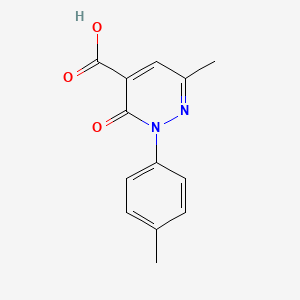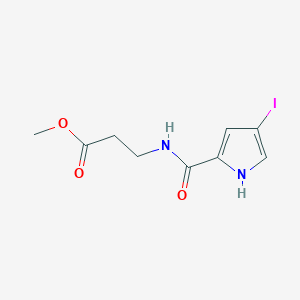
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a unique combination of a dioxidotetrahydrothiopyran ring and a triazole ring
Métodos De Preparación
The synthesis of 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxidotetrahydrothiopyran ring: This can be achieved through the oxidation of tetrahydrothiopyran using oxidizing agents such as hydrogen peroxide or peracids.
Introduction of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, where an azide and an alkyne react to form the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiopyran ring.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of different derivatives.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate or alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.
Aplicaciones Científicas De Investigación
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid: This compound features a similar dioxidotetrahydrothiopyran ring but lacks the triazole ring and carboxylic acid group.
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: This compound also contains the dioxidotetrahydrothiopyran ring but has a methyl ester group instead of the triazole and carboxylic acid groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11N3O4S |
|---|---|
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
1-(1,1-dioxothian-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4S/c12-8(13)7-5-11(10-9-7)6-1-3-16(14,15)4-2-6/h5-6H,1-4H2,(H,12,13) |
Clave InChI |
WMISLIOJUHLFTC-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCC1N2C=C(N=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B11788488.png)
![5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11788489.png)




![Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid](/img/structure/B11788529.png)


![4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11788547.png)



